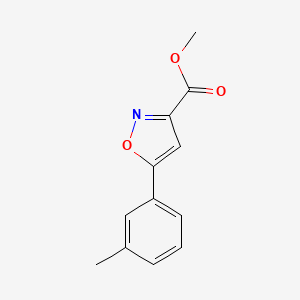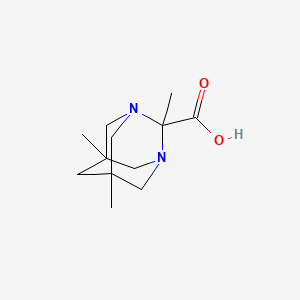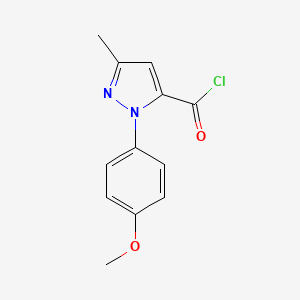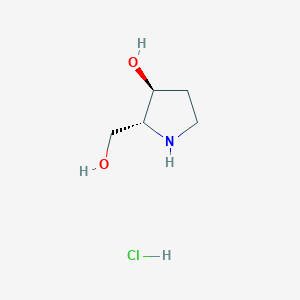
(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol hydrochloride
Übersicht
Beschreibung
(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol hydrochloride, commonly known as (R,R)-Tartaric acid, is a chiral molecule that has been widely used in various fields of science. It is a white crystalline solid with a molecular weight of 190.64 g/mol. This molecule has two chiral centers, making it an important molecule in the field of stereochemistry.
Wissenschaftliche Forschungsanwendungen
Intercalating Nucleic Acids (INAs)
The compound has been utilized in the synthesis of N-(pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol. This synthesized compound is integral in forming INAs, which are used to study DNA and RNA duplex stabilities, and DNA three-way junctions. It was found that the incorporation of N-(pyren-1-ylmethyl)azasugar moiety into oligodeoxynucleotides (ODN) as a bulge to form an INA induces slight destabilization of INA-DNA duplex, while INA-RNA duplexes are strongly destabilized (Filichev & Pedersen, 2003).
Synthesis of Enantiomerically Pure Pyrrolidin-3-ones
This compound has been used in the synthesis of both enantiomers of the antibiotic anisomycin, starting with the ‘diacetone-fructose’-substituted allene. This process involves several steps, leading to the hydrochlorides of anisomycin, showcasing its role in the creation of complex bioactive molecules (Kaden, Brockmann, & Reissig, 2005).
Stereoselective Synthesis of Azetidines and Pyrrolidines
In research focusing on the stereospecific formation of pyrrolidin-3-ols, this compound played a crucial role. The base-induced cyclization of enantiopure (2-aminoalkyl)oxiranes facilitated the stereospecific formation of pyrrolidin-3-ols, essential for developing various chemically significant structures (Medjahdi et al., 2009).
Large-Scale Synthesis for Bioactive Molecules
(3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a derivative of the compound , has been synthesized for use as an intermediate in creating various bioactive molecules. This synthesis is significant for large-scale production, demonstrating its industrial and pharmaceutical importance (Kotian et al., 2005).
Synthesis of 1′-aza-C-nucleosides
The compound has been used in synthesizing pyrimidine 1′-aza-C-nucleosides, crucial for developing nucleoside analogs and studying their interactions with biological systems (Filichev & Pedersen, 2001).
Glycosidase Inhibitory Activities
New derivatives of the compound have been synthesized and evaluated for their inhibitory activities toward various glycosidases. This research is crucial for developing potential therapeutic agents targeting specific enzymes (Popowycz et al., 2004).
Eigenschaften
IUPAC Name |
(2R,3S)-2-(hydroxymethyl)pyrrolidin-3-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c7-3-4-5(8)1-2-6-4;/h4-8H,1-3H2;1H/t4-,5+;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOJCEWYVJOLFHN-JBUOLDKXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(C1O)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H]([C@H]1O)CO.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Benzyl-1-oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B3074002.png)
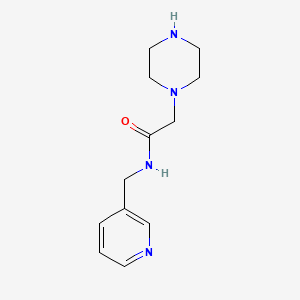

![4-[5-(aminomethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylaniline](/img/structure/B3074038.png)
![2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]acetic acid](/img/structure/B3074040.png)
![2-[3-(3-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]acetic acid](/img/structure/B3074045.png)
![3-{Imidazo[1,5-a]pyridin-3-yl}propan-1-amine](/img/structure/B3074047.png)


